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Compound of Interest

Compound Name:
Oxan-4-ylmethyl

methanesulfonate

Cat. No.: B1283426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Oxan-4-
ylmethyl methanesulfonate (CAS No. 132291-95-3). Due to the limited availability of

published experimental spectra for this specific compound, this document presents a

combination of predicted data based on established principles of spectroscopy and

experimental data for its immediate precursor, (Oxan-4-yl)methanol. This approach offers a

robust analytical framework for researchers working with this and structurally related

molecules.

Chemical Structure and Predicted Spectral Data
Oxan-4-ylmethyl methanesulfonate is a sulfonate ester with the chemical formula C₇H₁₄O₄S

and a molecular weight of 194.25 g/mol . The structure consists of a tetrahydropyran (oxane)

ring connected via a methylene bridge to a methanesulfonate group.

Structure for NMR Correlation:

Caption: Structure of Oxan-4-ylmethyl methanesulfonate with atom numbering for NMR

correlation.
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The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural

fragments. The tetrahydropyran ring protons are expected to show complex splitting patterns

due to axial and equatorial positions.

Protons
(Label)

Predicted
Chemical Shift
(ppm, CDCl₃)

Multiplicity Integration Assignment

H-d ~ 4.10 d 2H -CH₂-O-Ms

H-c ~ 3.95 m 2H

Oxane ring

protons adjacent

to oxygen (axial)

H-b ~ 3.40 m 2H

Oxane ring

protons adjacent

to oxygen

(equatorial)

H-e ~ 3.05 s 3H -SO₂-CH₃

H-a ~ 1.65 m 4H

Oxane ring

protons beta to

oxygen

- ~ 1.80 m 1H
Oxane ring

proton at C4
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Carbon (Label)
Predicted Chemical Shift
(ppm, CDCl₃)

Assignment

C7 ~ 75 -CH₂-O-Ms

C2, C5 ~ 67
Oxane ring carbons adjacent

to oxygen

C12 ~ 37 -SO₂-CH₃

C1 ~ 35 Oxane ring carbon at C4

C3, C4 ~ 30
Oxane ring carbons beta to

oxygen

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretching (alkane)

1360 - 1340 Strong
S=O asymmetric stretching

(sulfonate ester)

1180 - 1160 Strong
S=O symmetric stretching

(sulfonate ester)

1100 - 1050 Strong C-O-C stretching (ether)

1000 - 960 Strong
S-O stretching (sulfonate

ester)

Predicted Mass Spectrometry (MS) Data
For electrospray ionization (ESI-MS), the following ions are predicted:
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m/z Ion

195.06 [M+H]⁺

217.04 [M+Na]⁺

233.02 [M+K]⁺

Predicted Fragmentation Pattern: The primary fragmentation would likely involve the loss of the

methanesulfonyl group or cleavage of the ether linkage.

Spectral Data of Precursor: (Oxan-4-yl)methanol
Experimental data for the precursor alcohol provides a baseline for the signals of the oxane

ring system.

¹³C NMR Data for (Oxan-4-yl)methanol[1]
Chemical Shift (ppm) Assignment

67.8 -CH₂OH

67.1 Oxane ring carbons adjacent to oxygen

39.4 Oxane ring carbon at C4

30.1 Oxane ring carbons beta to oxygen

IR Data for (Oxan-4-yl)methanol[1]
Wavenumber (cm⁻¹) Intensity Assignment

3380 Strong, Broad O-H stretching (alcohol)

2920 - 2850 Strong C-H stretching (alkane)

1090 Strong C-O-C stretching (ether)

1030 Strong
C-O stretching (primary

alcohol)
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Mass Spectrometry Data for (Oxan-4-yl)methanol[1]
The mass spectrum of (Oxan-4-yl)methanol shows a molecular ion peak at m/z 116.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic

molecule like Oxan-4-ylmethyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Add a small amount of internal standard (e.g., TMS).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Lock and shim the magnetic field.

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Apply Fourier transformation to the raw data (FID).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H spectrum.

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Add a small amount

of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

Transfer the solution to a 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Place the sample in the spectrometer probe. Perform locking and shimming

of the magnetic field to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C

spectrum using appropriate pulse programs. For ¹³C NMR, proton decoupling is typically

used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Perform phase and baseline corrections. Calibrate the chemical shift axis to the

TMS signal (0.00 ppm). For the ¹H spectrum, integrate the signals to determine the relative

number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal by applying pressure with the built-in clamp.

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a universal

ATR accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them with specific

functional groups using standard correlation tables.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation (for ESI-MS): Prepare a dilute solution of the sample (approximately 1-

10 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water,

often with a small amount of formic acid to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺)

and other adducts (e.g., [M+Na]⁺). If desired, tandem mass spectrometry (MS/MS) can be

performed by selecting the molecular ion and subjecting it to collision-induced dissociation

(CID) to obtain fragment ions.

Data Analysis: Determine the mass of the molecular ion and compare it to the calculated

molecular weight of the compound. Analyze the fragmentation pattern to gain further

structural information.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Oxan-4-ylmethyl
Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283426#oxan-4-ylmethyl-methanesulfonate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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